(R)-3-methyl-1-(methylsulfonyl)piperazine hydrochloride
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Overview
Description
®-3-methyl-1-(methylsulfonyl)piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of a methyl group and a methylsulfonyl group attached to the piperazine ring, along with a hydrochloride salt form which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-methyl-1-(methylsulfonyl)piperazine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperazine ring.
Methylation: The piperazine ring is then methylated at the 3-position using a methylating agent such as methyl iodide.
Sulfonylation: The methylated piperazine is further reacted with a sulfonylating agent like methanesulfonyl chloride to introduce the methylsulfonyl group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the synthesis of ®-3-methyl-1-(methylsulfonyl)piperazine hydrochloride can be optimized using continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield. These methods allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
®-3-methyl-1-(methylsulfonyl)piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted piperazine derivatives with different functional groups replacing the methylsulfonyl group.
Scientific Research Applications
®-3-methyl-1-(methylsulfonyl)piperazine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and conditions.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of ®-3-methyl-1-(methylsulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-methylpiperazine: Lacks the methylsulfonyl group.
1-methylsulfonylpiperazine: Lacks the methyl group at the 3-position.
Piperazine: The parent compound without any substituents.
Uniqueness
®-3-methyl-1-(methylsulfonyl)piperazine hydrochloride is unique due to the presence of both the methyl and methylsulfonyl groups, which confer specific chemical and biological properties. These substituents can enhance the compound’s solubility, reactivity, and potential biological activities compared to its analogs.
Properties
IUPAC Name |
(3R)-3-methyl-1-methylsulfonylpiperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S.ClH/c1-6-5-8(4-3-7-6)11(2,9)10;/h6-7H,3-5H2,1-2H3;1H/t6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTDLCJWTXMNKR-FYZOBXCZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)S(=O)(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1)S(=O)(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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